2-(4-chlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

CAS No.: 955636-75-6

Cat. No.: VC5950057

Molecular Formula: C20H21ClN2O3

Molecular Weight: 372.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955636-75-6 |

|---|---|

| Molecular Formula | C20H21ClN2O3 |

| Molecular Weight | 372.85 |

| IUPAC Name | 2-(4-chlorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

| Standard InChI | InChI=1S/C20H21ClN2O3/c1-2-20(25)23-10-9-14-3-6-17(11-15(14)12-23)22-19(24)13-26-18-7-4-16(21)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24) |

| Standard InChI Key | FYBTUERPFIRJHS-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

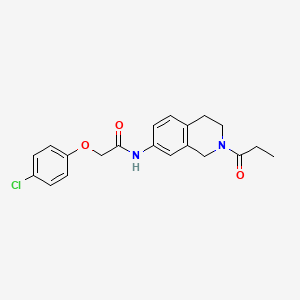

The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide, reflects its hybrid structure (Fig. 1):

-

A 1,2,3,4-tetrahydroisoquinoline scaffold provides a rigid bicyclic framework.

-

A propanoyl group (CH₂CH₂CO-) is attached to the nitrogen at position 2 of the tetrahydroisoquinoline.

-

A chlorophenoxy-acetamide side chain extends from position 7, featuring a 4-chlorophenoxy moiety linked via an acetamide bridge.

The stereochemistry remains unspecified in available data, though analogous compounds often exhibit racemic mixtures or specific enantiomeric configurations depending on synthesis routes .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 955636-75-6 |

| Molecular Formula | C₂₀H₂₁ClN₂O₃ |

| Molecular Weight | 372.85 g/mol |

| SMILES | CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

| InChIKey | FYBTUERPFIRJHS-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.5 (estimated via analogs) |

Synthesis and Manufacturing

Analytical Characterization

Key techniques for verifying structure and purity include:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): Validation of molecular ion ([M+H]⁺ expected at m/z 373.1316).

-

HPLC-PDA: Purity assessment using reversed-phase chromatography .

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but predictions based on logP (~3.5) suggest moderate lipid solubility, favoring organic solvents like DMSO or ethanol. The compound’s stability under ambient conditions remains unstudied, though the acetamide and aryl ether linkages may hydrolyze under strongly acidic or basic conditions.

Computational Insights

Quantum-chemical calculations (e.g., density functional theory) could elucidate:

-

Conformational preferences: The tetrahydroisoquinoline core likely adopts a boat or chair conformation, influencing receptor binding.

-

Electrostatic potential: The chlorophenoxy group’s electron-withdrawing nature may enhance acetamide’s hydrogen-bonding capacity .

Comparative Analysis with Structural Analogs

Ethoxyphenyl Derivative

The analog 2-(4-ethoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955706-71-5) replaces chlorine with ethoxy, increasing molecular weight to 366.5 g/mol . This substitution likely enhances lipophilicity (logP ~4.0) and alters metabolic stability via O-dealkylation pathways.

Cyclopropanecarbonyl Variant

Compound V021-7511 incorporates a cyclopropanecarbonyl group (logP 4.38), demonstrating the impact of steric hindrance on target selectivity .

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Scalable routes and enantioselective methods are needed.

-

ADME/Tox Profiling: Predictive models for bioavailability, cytochrome P450 interactions, and hERG liability.

-

Target Validation: High-throughput screening against kinase, GPCR, and epigenetic target libraries.

Strategic Recommendations

-

Fragment-Based Drug Design: Utilize the tetrahydroisoquinoline core as a scaffold for hybrid molecules.

-

Crystallography Studies: Co-crystallization with candidate targets (e.g., kinases) to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume